Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate

Description

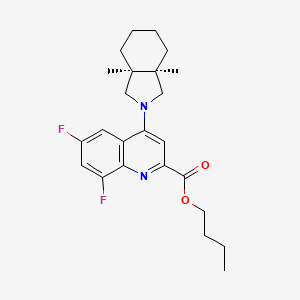

Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate is a quinoline-based heterocyclic compound with a complex substitution pattern. Its structure features:

- A butyl carboxylate ester at position 2, which may improve lipophilicity and membrane permeability.

- A dimethylhexahydroisoindolyl group at position 4, contributing steric bulk and conformational rigidity.

While direct pharmacological data for this compound are unavailable in the provided evidence, quinoline derivatives are often explored for antimicrobial, anticancer, or central nervous system activities due to their ability to intercalate with biomolecules or modulate enzyme activity.

Properties

IUPAC Name |

butyl 4-[(3aR,7aS)-3a,7a-dimethyl-1,3,4,5,6,7-hexahydroisoindol-2-yl]-6,8-difluoroquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30F2N2O2/c1-4-5-10-30-22(29)19-13-20(17-11-16(25)12-18(26)21(17)27-19)28-14-23(2)8-6-7-9-24(23,3)15-28/h11-13H,4-10,14-15H2,1-3H3/t23-,24+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEGUYPNZWFGCP-PSWAGMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3CC4(CCCCC4(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3C[C@]4(CCCC[C@]4(C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate typically involves several key steps. One common approach includes the formation of the isoindoline ring through a cyclization reaction, followed by the introduction of the quinoline moiety. Reaction conditions often require specific catalysts, temperature control, and careful monitoring to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production methods may utilize continuous flow techniques to enhance yield and efficiency. These methods often employ advanced catalytic systems and automated controls to maintain optimal reaction conditions, minimizing by-products and ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions: Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions might involve halogens or other nucleophiles under specific conditions.

Major Products: These reactions can yield a variety of products depending on the reaction type. For instance, oxidation might produce corresponding ketones or carboxylic acids, while substitution reactions could lead to halogenated derivatives.

Scientific Research Applications

Chemistry: This compound is often used in studies related to complex molecular synthesis, offering insights into reaction mechanisms and the behavior of multifaceted organic molecules.

Biology and Medicine: In the biological and medical fields, butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate may be investigated for its potential therapeutic properties. It could serve as a lead compound in drug discovery, targeting specific enzymes or receptors.

Industry: Industrial applications might include its use as an intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals or agrochemicals.

Mechanism of Action

Mechanism: The compound's mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, altering their activity. This interaction can modulate biological pathways, leading to desired therapeutic effects.

Molecular Targets and Pathways: Potential targets include enzymes involved in metabolic pathways or cell signaling receptors. The precise pathways can vary, but the compound's action typically influences cellular processes at a molecular level.

Comparison with Similar Compounds

Key Differences :

- Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic withdrawal but increase molecular weight.

- The hydroxybutynyl group introduces an alkyne and alcohol, contrasting with the saturated isoindolyl ring in the main compound.

Structural Analog 2: Quinolin-8-yl 3-(4-bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole-1-carboxylate

Core Structure: Quinoline (same as the main compound). Substituents:

- 8-Carboxylate ester linked to a pyrazole moiety (vs. 2-carboxylate in the main compound).

- 4-Bromophenyl and 3,4,5-trimethoxyphenyl groups on the pyrazole.

Physicochemical Properties :

Key Differences :

- Bromine and methoxy groups may alter solubility and target affinity compared to fluorine.

Structural Analog 3: 7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (4a)

Core Structure : Triazolo[1,5-a]pyrimidine (a fused triazole-pyrimidine system).

Substituents :

- 4-Chlorophenyl and indol-3-yl groups.

- Cyano at position 4.

Key Differences :

- Chlorine and cyano groups may confer distinct electronic effects compared to fluorine and carboxylate esters.

Comparative Analysis Tables

Table 1: Structural Features

| Compound | Core Structure | Key Substituents | Halogens | Functional Groups |

|---|---|---|---|---|

| Main Compound | Quinoline | 6,8-Difluoro, butyl carboxylate, dimethylhexahydroisoindolyl | F (×2) | Ester, tertiary amine |

| 6,8-Dibromo-quinazoline (5h) | Quinazoline | 6,8-Dibromo, 3-hydroxybutynyl, phenyl | Br (×2) | Alcohol, alkyne |

| Quinolin-8-yl carboxylate | Quinoline | 8-Carboxylate, 4-bromophenyl, trimethoxyphenyl-pyrazole | Br | Ester, pyrazole, ether |

| Triazolo-pyrimidine (4a) | Triazolo[1,5-a]pyrimidine | 4-Chlorophenyl, indol-3-yl, cyano | Cl | Nitrile, indole |

Key Findings and Implications

Halogen Effects : Fluorine’s electronegativity in the main compound may enhance binding to electron-rich biological targets compared to bromine or chlorine in analogs .

Core Heterocycle: Quinoline’s planar structure favors intercalation, whereas triazolo-pyrimidine or quinazoline cores may prioritize different binding modes.

Synthetic Efficiency : Yields for analogs range from 45–56%, suggesting optimization challenges for complex heterocycles.

Biological Activity

Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate is a novel compound that belongs to the class of quinoline derivatives. Its unique structure combines elements from isoindole and quinoline frameworks, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula: CHFNO with a molecular weight of approximately 416.5 g/mol. Its structure includes a butyl ester group and difluoro substitutions that may enhance its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties in various assays such as ABTS and FRAP, which measure the ability to scavenge free radicals and reduce oxidative stress .

- Cholinesterase Inhibition : Some studies indicate that related quinoline derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's . The inhibition kinetics suggest a mixed-type reversible inhibition mechanism.

- Antimicrobial Activity : Quinoline derivatives have been reported to possess antimicrobial properties against various pathogens, making them potential candidates for antibiotic development.

The biological activity of this compound may be attributed to several mechanisms:

- Free Radical Scavenging : The presence of electron-rich aromatic systems in its structure allows it to effectively neutralize free radicals.

- Enzyme Inhibition : The compound may bind to the active sites of cholinesterases through hydrogen bonding and hydrophobic interactions, thereby inhibiting their activity.

Case Studies

Several studies have explored the biological effects of similar compounds:

- Study on Cholinesterase Inhibition :

- Antioxidant Properties :

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.